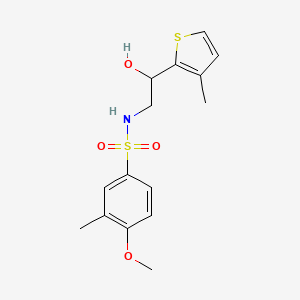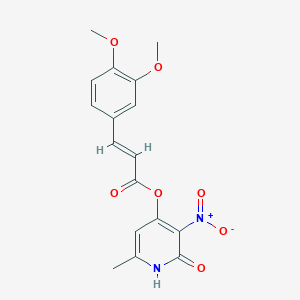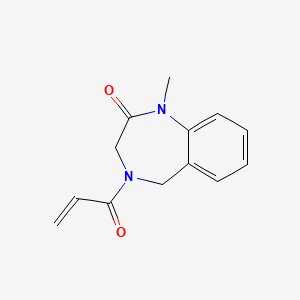![molecular formula C13H12N4O2S B2945552 2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-78-7](/img/structure/B2945552.png)
2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidines include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . For instance, the IR spectrum of a similar compound showed peaks at 3446, 3276, 2995, 2928, 1597, 1543, 1386, 1319, 1081 cm –1 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
A study developed a simple and efficient protocol to synthesize new thiazolopyrimidine derivatives, including those similar in structure to 2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. These compounds were evaluated for their cytotoxic and anti-inflammatory effects, with certain derivatives showing potential as cytotoxic agents and others demonstrating significant anti-inflammatory effects. The study's findings are supported by in silico docking studies, indicating the compounds' interactions with proteins like P38 MAP kinase and MMP-9, suggesting their potential as therapeutic agents (S. Sukanya et al., 2022).
Heterocyclic Chemistry and Biological Activities
Another research focused on synthesizing polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, which are structurally related to this compound. These compounds were found to possess high biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and demonstrating antileukemia and anticancer activities (A. El-Gazzar et al., 2006).
Solid-Phase Synthesis
A method was developed for the traceless, solid-phase synthesis of thiazolopyrimidine-5,7-dione derivatives, which are closely related to this compound. This method allows for the efficient incorporation of diverse elements into the thiazolopyrimidine ring system, highlighting its utility in drug discovery and development processes (Taeho Lee et al., 2009).
Antiviral Activity
Research into thiazolopyrimidines also revealed their potential in antiviral therapy. Specifically, derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, structurally related to the compound , demonstrated significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to standard antiviral drugs. This suggests their potential application in treating viral infections (GR Revankar et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Similar compounds in the thiazolo[4,5-d]pyrimidin-7(6H)-ones class have been shown to interact with topoisomerase I, an enzyme involved in DNA replication . These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Cellular Effects
Related compounds have demonstrated potent cytotoxicity in cancer cells . They may cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Molecular Mechanism
Related compounds have been shown to inhibit topoisomerase I, an enzyme that relaxes supercoiled DNA during replication . These compounds may bind to the topoisomerase I/DNA complex, stabilizing it and preventing the enzyme from relieving the torsional strain in the DNA, thus inhibiting DNA replication and cell division .
Propiedades
IUPAC Name |
2-amino-4-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-12-15-10-9(20-12)11(18)16-13(19)17(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCXMILQKELLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)


![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

